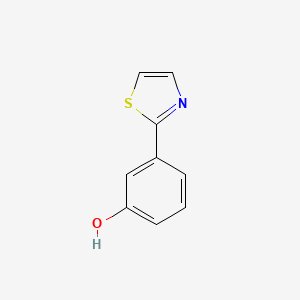

3-(1,3-Thiazol-2-yl)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

3-(1,3-thiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-8-3-1-2-7(6-8)9-10-4-5-12-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOFDTPOJDKPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Derivatization Strategies

Retrosynthetic Analysis of 3-(1,3-Thiazol-2-yl)phenol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. deanfrancispress.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary retrosynthetic disconnections focus on the formation of the thiazole (B1198619) ring and the carbon-carbon bond linking the thiazole and phenol (B47542) moieties.

A key disconnection is at the C2-position of the thiazole ring, leading to two main synthons: a 3-hydroxyphenyl containing fragment and a thiazole precursor. This suggests a forward synthesis involving the coupling of a pre-functionalized phenol with a thiazole-forming reagent. Another strategic bond cleavage is within the thiazole ring itself, characteristic of the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. tandfonline.com This approach would build the thiazole ring directly onto a phenolic precursor. These retrosynthetic pathways guide the selection of appropriate synthetic methodologies. evitachem.com

Classical and Modern Synthetic Routes for 1,3-Thiazolyl-Phenols

A variety of synthetic methods have been developed to access 1,3-thiazolyl-phenols, ranging from historical name reactions to contemporary catalytic processes.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone for thiazole ring formation. scispace.com The classical approach involves the condensation of an α-haloketone with a thioamide. tandfonline.com For the synthesis of this compound, this would typically involve the reaction of a 3-hydroxy-α-haloacetophenone with a suitable thioamide.

Modifications to the Hantzsch synthesis have been developed to improve yields, broaden the substrate scope, and create more environmentally benign procedures. These adaptations include the use of different catalysts and reaction conditions. For instance, some modern variations employ solid-supported reagents or microwave irradiation to accelerate the reaction and simplify purification. scirp.orgasianpubs.org The synthesis of various substituted Hantzsch thiazole derivatives has been achieved with high yields (79%–90%) through one-pot multi-component reactions under ultrasonic irradiation or conventional heating, using silica-supported tungstosilisic acid as a reusable catalyst. mdpi.com

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. ijcce.ac.ir These reactions combine three or more reactants in a single vessel to form a complex product in a sequential manner, avoiding the isolation of intermediates. orientjchem.org For the synthesis of thiazolyl-phenols, MCRs can be designed to form the thiazole ring and introduce the phenolic moiety simultaneously.

An example of an MCR approach involves the reaction of an aldehyde, a thiosemicarbazide, and a phenacyl bromide, which can yield 2-arylidenehydrazinyl-4-arylthiazole derivatives in good yields under mild conditions. orientjchem.orgorientjchem.org Other MCR strategies have been developed for the synthesis of thiazolyl-hydrazono-ethylthiazole derivatives through a three-component reaction of 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and hydrazonoyl chlorides or phenacyl bromides. nih.gov Facile one-pot syntheses of various substituted thiazoles have also been achieved starting from propargylic alcohols. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool to accelerate organic reactions. scirp.orgresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. asianpubs.orgresearchgate.net

In the context of thiazole synthesis, MAOS has been successfully applied to the Hantzsch reaction and other condensation reactions. wjpps.com For instance, the synthesis of 2-amino-4-arylthiazoles can be efficiently achieved by the microwave-assisted condensation of aracyl bromides with N-arylthioureas in water, yielding pure products in very short reaction times (1-20 minutes) and high yields (81%-97%). scirp.orgresearchgate.net Similarly, the synthesis of azomethines of aryl thiazoles has been accomplished using microwave irradiation. asianpubs.org The use of chitosan (B1678972) as a biodegradable catalyst in microwave-assisted multicomponent synthesis of thiazolyl-pyridazinediones highlights the green chemistry aspect of this technique. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions for Thiazole-Phenol Linkages

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the direct arylation of thiazole rings. For example, the C5 position of a thiazole can be arylated with aryl iodides under palladium-catalyzed conditions. thieme-connect.comnih.gov

Programmed synthesis of arylthiazoles through sequential C-H couplings catalyzed by palladium or nickel has been developed, providing access to various arylthiazole substitution patterns from an unfunctionalized thiazole. rsc.org Furthermore, palladium-catalyzed C-H bond arylation of 2-alkoxythiazoles allows for regioselective C5-arylation. thieme-connect.com These methods provide a versatile route to link a phenolic group to a pre-formed thiazole ring, offering a high degree of control over the final structure.

Copper-Catalyzed C-H Arylation Methods for Heterocycle Functionalization

Copper-catalyzed C-H arylation has gained prominence as a more economical and sustainable alternative to palladium-catalyzed reactions. acs.orgnih.gov These methods enable the direct coupling of heterocycles with aryl halides. acs.org In the synthesis of thiazolyl-phenols, a copper catalyst can facilitate the arylation of a thiazole C-H bond with a phenolic coupling partner. researchgate.net

This approach is particularly useful for the functionalization of electron-rich heterocycles like thiazoles. nih.gov The reaction conditions typically involve a copper(I) salt, a base, and often a ligand to stabilize the copper catalyst. acs.orggoogle.com These methods are continually being refined to improve their efficiency and expand their applicability to a wider range of substrates.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of thiazole derivatives, including this compound, aims to reduce the environmental impact of chemical manufacturing. bepls.combohrium.com This involves the use of less hazardous solvents, the development of reusable catalysts, and the implementation of energy-saving techniques. bepls.combohrium.com

Utilization of Environmentally Benign Solvents and Reaction Media

Traditional organic syntheses of thiazoles often employ hazardous solvents like dimethylformamide (DMF), pyridine, nitrobenzene, and chlorobenzene. mdpi.com In contrast, green chemistry promotes the use of safer alternatives. Water, ethanol (B145695), and mixtures of ethanol and water are increasingly being used as reaction media for the synthesis of thiazole scaffolds. nih.govacs.org For instance, a one-pot, multicomponent synthesis of thiazole derivatives has been successfully carried out in an ethanol:water (1:1) solvent system. nih.govacs.org

Deep eutectic solvents (DESs) have also emerged as promising green alternatives. mdpi.comrsc.org These solvents, such as a mixture of choline (B1196258) chloride and glycerol (B35011) (ChCl/Gly), are biodegradable, non-toxic, and can be recycled, making the synthetic methodology more sustainable. rsc.org The effectiveness of ChCl/Gly as a solvent is attributed to its low viscosity, high stability, and the ability to form extensive hydrogen bonds, which can have a positive synergistic effect on the reaction. rsc.org Another example is the use of an L-proline and ethylene (B1197577) glycol mixture for the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com

Catalyst-Free and Reusable Catalyst Systems

Significant advancements have been made in developing catalyst-free and reusable catalyst systems for thiazole synthesis, moving away from harsh and often toxic traditional catalysts. bepls.com

Catalyst-Free Systems: Several methods have been developed that proceed without a catalyst. For example, the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been achieved by refluxing dithiocarbamates and α-halocarbonyl compounds in water for 20 hours, yielding products in the range of 75–90%. bepls.com Another catalyst-free approach involves the reaction of α-diazoketones and thiourea (B124793) in PEG-400 at 100°C, producing 2-aminothiazoles in good yields (87–96%). bepls.com Furthermore, a one-pot, three-component, catalyst-free reaction for synthesizing N-(thiazol-2-yl)hydrazono derivatives has been described, which benefits from ultrasonic irradiation in water. mdpi.com One-pot synthesis of 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester was also achieved without a catalyst with a 75% yield. mdpi.com

Reusable Catalyst Systems: The development of reusable catalysts is a cornerstone of green chemistry, offering both economic and environmental benefits. mdpi.com

Nanoparticle Catalysts: Nickel ferrite (B1171679) (NiFe2O4) nanoparticles have been employed as a magnetically recoverable and reusable catalyst for the one-pot synthesis of thiazole scaffolds. nih.govacs.org These nanoparticles can be easily separated from the reaction mixture using an external magnet and have shown remarkable reusability. benthamdirect.com

Silica-Supported Catalysts: Silica-supported tungstosilisic acid has been used as an efficient and reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.comresearchgate.net This catalyst can be recovered by simple filtration and reused in subsequent reactions without significant loss of activity. mdpi.comresearchgate.net

Biocatalysts: A recyclable cross-linked chitosan hydrogel has been developed as a biocatalyst for the synthesis of thiazole derivatives. mdpi.com This chitosan-based catalyst is biodegradable and environmentally friendly, and it can be reused multiple times without a substantial decrease in its catalytic efficiency. mdpi.com

| Catalyst System | Type | Solvent | Key Advantages | Yields | Source |

| NiFe2O4 Nanoparticles | Heterogeneous | Ethanol:Water (1:1) | Magnetically recoverable, reusable, green solvent system | High | nih.govacs.org |

| Silica Supported Tungstosilisic Acid | Heterogeneous | - | Recoverable by filtration, reusable, high reaction rate | 79-90% | mdpi.comresearchgate.net |

| Cross-linked Chitosan Hydrogel | Biocatalyst | - | Biodegradable, reusable, mild reaction conditions | High | mdpi.com |

Energy-Efficient Reaction Conditions (e.g., Ultrasonic Irradiation)

Ultrasonic irradiation has been identified as an energy-efficient technique that can significantly enhance the synthesis of thiazole derivatives. mdpi.comresearchgate.net This method often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. mdpi.comresearchgate.net The use of ultrasound can promote the formation, growth, and collapse of bubbles in a liquid, a phenomenon known as cavitation, which can initiate chemical reactions under less extreme pressure and temperature conditions. orientjchem.orgnih.govacs.org

For instance, the synthesis of new substituted Hantzsch thiazole derivatives using a silica-supported tungstosilisic acid catalyst demonstrated dramatically improved yields and shorter reaction times under ultrasonic irradiation compared to conventional heating. mdpi.comresearchgate.net Similarly, the synthesis of various thiazole derivatives has been successfully carried out under ultrasonic conditions, often in green solvents like water, and sometimes even in the absence of a catalyst. mdpi.comresearchgate.net The application of ultrasound has been shown to be particularly effective in multi-component reactions, facilitating steps like cyclization and dehydration. mdpi.com

| Reaction | Catalyst | Solvent | Conditions | Yield | Time | Source |

| Hantzsch Thiazole Synthesis | Silica Supported Tungstosilisic Acid | - | Ultrasonic Irradiation | Higher | Shorter | mdpi.comresearchgate.net |

| N-(thiazol-2-yl)hydrazono derivatives | None | Water | Ultrasonic Irradiation | 92% | 30 min | mdpi.com |

| Pyrazole-4-carbonitrile derivatives | Pd(II) complexes | Water | Ultrasonic Irradiation (80°C) | Excellent | 15 min | nih.gov |

| Tetra-substituted imidazoles | Clay from brick | - | Ultrasonic Irradiation (70°C) | High | 25 min | orientjchem.org |

Rational Design and Synthesis of this compound Derivatives

The rational design and synthesis of derivatives of this compound involve strategic structural modifications to modulate the compound's properties for various applications. fabad.org.tr These modifications can be made on either the thiazole ring or the phenolic ring. mdpi.com

Structural Modifications on the Thiazole Moiety

The thiazole ring is a versatile scaffold that can be modified at various positions to generate new chemical entities with diverse properties. mdpi.comnih.gov The C2 position of the thiazole ring is particularly reactive due to an acidic proton, making it a key site for derivatization. mdpi.com

Modifications can include the introduction of different substituents at various positions of the thiazole ring. For example, in the synthesis of phenolic thiazoles, substitutions at the 4-position of the thiazole ring with either a methyl group (electron-donating) or a phenyl group (electron-withdrawing) have been explored. nih.gov The introduction of a hydrazone moiety connected to the thiazole ring is another common modification. nih.gov Further derivatization can be achieved by reacting the hydrazinyl-thiazole intermediate with various aromatic aldehydes. mdpi.com For instance, novel 1,3-thiazole derivatives have been synthesized by coupling acetophenone (B1666503) derivatives with substituted phenacyl bromide. nih.gov

Substituent Effects on the Phenolic Ring (Ortho, Meta, Para Positions)

The nature and position of substituents on the phenolic ring of this compound and its analogs can significantly influence their chemical and biological properties. The hydroxyl group of the phenol can direct incoming electrophiles to the ortho and para positions. smolecule.com

Studies on related phenolic Schiff base ligands have shown that electron-donating groups, such as methyl groups, at the para position of the phenol ring can enhance certain activities, while electron-withdrawing groups like nitro groups can have the opposite effect. rsc.org The presence of additional hydroxyl groups on the phenolic ring can also contribute significantly to the compound's properties. nih.gov For example, the antioxidant activity of phenolic thiazoles has been attributed to the presence of multiple phenolic groups. nih.gov The position of these hydroxyl groups is also crucial; compounds with an OH group in the ortho position of a benzylidene moiety attached to a thiazole have shown notable biological activity. nih.gov

Development of Hybrid Molecular Architectures Incorporating this compound Scaffold

The strategy of molecular hybridization, which involves covalently linking two or more distinct pharmacophoric units, has emerged as a powerful tool in medicinal chemistry to create novel compounds with potentially enhanced or synergistic biological activities. acs.orgmdpi.com The this compound scaffold is a valuable building block for this approach, combining the well-established biological significance of the thiazole ring with the versatile reactivity of the phenolic group. globalresearchonline.net Thiazole-containing hybrids are explored for a wide range of applications. acs.org

The development of hybrid molecules incorporating the this compound core can be achieved by leveraging established synthetic routes for thiazole-based heterocycles. A primary method is the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-halocarbonyl compound. acs.org To create a hybrid molecule, the 3-hydroxyphenyl moiety can be introduced via the thioamide (e.g., 3-hydroxythiobenzamide), while the other heterocyclic system can be part of the α-halocarbonyl reactant.

Common hybrid architectures include:

Thiazolyl-pyrazoline Hybrids: These conjugates merge the thiazole and pyrazoline pharmacophores. acs.org A synthetic route could involve the reaction of a this compound derivative containing a chalcone-like α,β-unsaturated carbonyl system with a hydrazine (B178648) derivative to form the pyrazoline ring.

Thiazolyl-triazole Hybrids: The synthesis of thiazole-linked triazoles can be achieved through multi-step sequences. For instance, a 2-amino-thiazole derivative can be elaborated into an aminotriazole, which is then coupled with other molecules. mdpi.com Alternatively, a thiazole unit bearing a hydrazide functional group can be cyclized with appropriate reagents to form a triazole ring.

Thiazole-oxadiazole Hybrids: These hybrids are often synthesized by converting a thiazole derivative containing a carboxylic acid or ester group into a corresponding acetohydrazide. jocpr.com Subsequent cyclodehydration with various acids using a dehydrating agent like phosphorus oxychloride yields the 1,3,4-oxadiazole (B1194373) ring fused to the thiazole scaffold. jocpr.com

The phenolic hydroxyl group on the this compound scaffold offers a site for further modification, allowing it to be linked to other molecules via an ether or ester bond, expanding the possibilities for creating diverse and complex hybrid structures. mdpi.com

Synthesis of Schiff Base Derivatives of Thiazolyl Phenols

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a significant class of compounds synthesized through the condensation of a primary amine with an aldehyde or ketone. ekb.eg The synthesis of Schiff base derivatives of thiazolyl phenols typically involves the reaction of an aminothiazole derivative with a hydroxy-substituted aromatic aldehyde. nih.govacs.org This reaction is commonly carried out in a protic solvent such as ethanol, often under reflux conditions and sometimes with the addition of a catalytic amount of acid, like glacial acetic acid, to facilitate the dehydration process. ekb.egnih.gov

A general scheme for this synthesis involves the condensation of a primary amine, such as 2-aminothiazole (B372263) or its substituted analogues, with a phenolic aldehyde. For derivatives of this compound, the key precursor would be 3-hydroxybenzaldehyde (B18108). The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine bond. nih.gov

Specific examples from the literature demonstrate this methodology:

The condensation of 4-amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol with 3-hydroxybenzaldehyde has been reported to produce the corresponding Schiff base, 3-((3-Mercapto-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazol-4-ylimino) methyl)phenol, in good yield. mdpi.com

Researchers have synthesized a series of Schiff bases by reacting ethyl 2-aminothiazole-4-carboxylate with various aldehydes, including 3-hydroxybenzaldehyde, in absolute ethanol with a few drops of glacial acetic acid. nih.gov

Similarly, 2-aminothiazole has been reacted with 3-methoxy-2-hydroxybenzaldehyde to yield the Schiff base 2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol. acs.org

The following table summarizes the synthesis of various thiazolyl phenol Schiff base derivatives through this condensation reaction.

| Thiazole Amine Precursor | Aldehyde Precursor | Resulting Schiff Base Product | Reference |

|---|---|---|---|

| 4-Amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol | 3-Hydroxybenzaldehyde | 3-((3-Mercapto-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazol-4-ylimino) methyl)phenol | mdpi.com |

| Ethyl 2-aminothiazole-4-carboxylate | 3-Hydroxybenzaldehyde | Ethyl 2-((3-hydroxybenzylidene)amino)thiazole-4-carboxylate | nih.gov |

| 2-Amino-5-nitrothiazole | 5-Hydroxy-2-methoxybenzaldehyde | 3-((5-Nitrothiazol-2-ylimino)methyl)-4-methoxyphenol | researchgate.net |

| 1,3-Thiazol-2-amine | 3-Methoxy-2-hydroxybenzaldehyde | 2-Methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol | acs.org |

| 2-Amino-4-phenyl thiazole | 3-Aldehydosalicylic acid | 3-((4-Phenylthiazol-2-ylimino)methyl)-2-hydroxybenzoic acid | researchgate.net |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of a molecule's behavior based on the principles of quantum mechanics. For 3-(1,3-Thiazol-2-yl)phenol, these methods elucidate its structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied to determine the optimized molecular geometry and electronic properties of organic compounds. For derivatives similar to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-31+G(d,p) or 6-311++G**, are performed to predict geometric parameters such as bond lengths and dihedral angles. researchgate.netnih.gov These theoretical calculations often show strong agreement with experimental data obtained from X-ray crystallography. researchgate.net

| Parameter | DFT Calculated Value (B3LYP/6-311G**) | Typical Experimental Value (X-ray) |

|---|---|---|

| C-O Bond Length (Phenol) | 1.365 Å | 1.362 Å |

| C-S Bond Length (Thiazole) | 1.768 Å | 1.770 Å |

| C=N Bond Length (Thiazole) | 1.310 Å | 1.308 Å |

| Phenol-Thiazole Dihedral Angle | 25.5° | 26.0° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive. researchgate.net Conversely, a large gap indicates high stability. DFT calculations are used to determine the energies of these orbitals. nih.govirjweb.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. irjweb.com For instance, a higher HOMO energy (closer to zero) indicates a better electron-donating ability, which is relevant for activities like radical scavenging. nih.gov

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.95 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | 4.75 |

| Chemical Hardness | η | 2.375 |

| Chemical Potential | µ | -3.575 |

| Electrophilicity Index | ω | 2.68 |

The acid dissociation constant (pKa) is a fundamental property of phenolic compounds, governing their degree of ionization in solution. Computational methods, particularly those based on DFT, have become valuable tools for predicting pKa values. mdpi.comneliti.com An accurate protocol involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. mdpi.comtorvergata.it

Modern approaches often yield high accuracy by combining DFT functionals like CAM-B3LYP with a continuum solvation model (such as SMD) and the inclusion of a few explicit water molecules to model the immediate solvation shell around the phenolic hydroxyl group. mdpi.comtorvergata.it Studies have demonstrated that using two explicit water molecules in the calculation (the 2H₂O/CAM-B3LYP/SMD model) can predict the pKa of various substituted phenols with a mean absolute error as low as 0.3 pKa units. mdpi.comtorvergata.it This level of accuracy is comparable to experimental measurements and allows for reliable in silico screening. neliti.com

| Computational Model | Calculated pKa | Reported Mean Absolute Error |

|---|---|---|

| B3LYP/PCM | 11.01 | ~1.5-2.0 neliti.com |

| M062X/SMD | 9.95 | ~0.4-0.6 neliti.com |

| CAM-B3LYP/SMD (1H₂O) | 9.45 | ~0.5 mdpi.comtorvergata.it |

| CAM-B3LYP/SMD (2H₂O) | 9.75 | ~0.3 mdpi.comtorvergata.it |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. acs.org For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the phenyl and thiazole (B1198619) rings.

A potential energy surface (PES) can be mapped by systematically varying the dihedral angle of this bond and calculating the molecule's potential energy at each increment using quantum chemical methods. researchgate.net This mapping reveals the energy minima, which correspond to stable conformations, and the energy barriers that separate them. researchgate.net Understanding the preferred conformations and the energy required to switch between them is crucial, as the bioactive conformation a molecule adopts when interacting with a protein may not be its lowest energy state in solution. acs.org

Molecular Modeling and Simulation

While quantum calculations investigate static properties, molecular modeling and simulation techniques explore the dynamic behavior of molecules over time.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov In an MD simulation, the molecule is placed in a simulated environment (typically a box of solvent molecules), and Newton's equations of motion are solved for the system, allowing the atoms' trajectories to be followed over time, often on the scale of nanoseconds or microseconds. nih.govacs.org

For this compound, MD simulations can be used to assess the stability of the low-energy conformations identified through PES mapping. By monitoring properties like the root-mean-square deviation (RMSD) of the atomic positions over the simulation time, researchers can determine if a given conformation is stable or if it tends to transition to other states. This provides a dynamic view of the molecule's conformational landscape and stability in a solution environment, complementing the static picture from quantum calculations. researchgate.net

Ligand-Protein Interaction Profiling via Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound and its derivatives, might interact with a protein's binding site.

Identification of Key Binding Residues and Interaction Motifs (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Molecular docking studies on thiazole derivatives have revealed the critical role of specific amino acid residues and interaction motifs in their binding to various protein targets. The phenolic hydroxyl group and the thiazole ring are key features of this compound that often participate in these interactions.

Hydrogen Bonding: The phenolic -OH group is a potent hydrogen bond donor, frequently interacting with acceptor residues like glutamic acid, aspartic acid, and glycine (B1666218) in protein binding sites. biointerfaceresearch.com The nitrogen and sulfur atoms in the thiazole ring can also act as hydrogen bond acceptors. For instance, in studies of related thiazole compounds, hydrogen bonding with residues such as ARG 394 has been observed. biointerfaceresearch.com

Pi-Pi Stacking: The aromatic nature of both the phenol (B47542) and thiazole rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. nih.govuva.esscirp.org These interactions are crucial for the stability of the ligand-protein complex. nih.gov Crystal structure analyses of related compounds have shown π–π contacts between thiazole rings, with centroid-centroid distances of approximately 3.535 Å, further stabilizing the structure. iucr.org

A summary of typical interactions observed in docking studies of thiazole-containing compounds is presented below:

| Interaction Type | Key Molecular Feature | Interacting Protein Residues (Examples) |

| Hydrogen Bonding | Phenolic -OH, Thiazole N/S | GLU, ASP, GLY, ARG |

| Pi-Pi Stacking | Phenol Ring, Thiazole Ring | PHE, TYR, TRP |

| Hydrophobic Interactions | Aromatic Rings | Non-polar amino acids |

Prediction of Binding Affinities and Modes of Interaction

Molecular docking simulations provide predictions of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), and the most likely binding pose of the ligand within the protein's active site.

Studies on various thiazole derivatives have reported a range of binding affinities depending on the specific protein target and the substituents on the thiazole scaffold. For example, some 1,3-thiazole analogues have shown considerable binding affinities toward the VEGFR2 receptor, with docking scores of -8.21 and -10.16 kcal/mol. nih.gov In another study targeting tubulin, synthesized thiazole derivatives exhibited free binding energies ranging from -13.88 to -14.50 kcal/mol. nih.gov For estrogen receptors, certain thiadiazole derivatives, which are structurally related to thiazoles, showed high binding energies with g-scores of -9.36 and -8.85 kcal/mol. biointerfaceresearch.com These values indicate thermodynamically favorable interactions. nih.gov

The predicted binding modes illustrate the three-dimensional arrangement of the ligand and the key interactions that stabilize the complex. These models are invaluable for understanding the structure-activity relationships and for the rational design of new, more potent derivatives. mdpi.com

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools to investigate the electronic and photophysical properties of molecules like this compound, offering insights into their behavior upon photoexcitation.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism in Thiazolyl-Phenol Systems

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within the same molecule upon excitation by light. tandfonline.commdpi.com In thiazolyl-phenol systems, this typically involves the transfer of the phenolic proton to the nitrogen atom of the thiazole ring. mdpi.com

Upon photoexcitation, the acidity of the phenolic hydroxyl group and the basicity of the thiazole nitrogen atom increase due to a redistribution of electron density. tandfonline.commdpi.com This facilitates the proton transfer along a pre-existing intramolecular hydrogen bond, leading to the formation of a transient keto-tautomer. This process is often very fast, occurring on the picosecond or even femtosecond timescale. mdpi.com The ESIPT reaction is a four-level photochemical process that results in a large Stokes shift, which is the difference between the absorption and emission wavelengths. mdpi.com Theoretical studies on related 2-(benzo[d]thiazol-2-yl)phenol systems have confirmed the ESIPT nature of these dyes. rsc.org

Intramolecular Charge Transfer (ICT) Processes and Photophysical Behavior

Intramolecular Charge Transfer (ICT) is another crucial photophysical process where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. rsc.org In molecules like this compound, the phenol group can act as an electron donor, while the thiazole ring can function as an electron acceptor.

Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), can model the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to visualize this charge transfer. acs.org The extent of ICT can be influenced by the solvent polarity and the presence of other substituents on the molecule. acs.orgacs.org In some cases, ICT processes can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which can affect the fluorescence properties of the molecule. acs.org Theoretical analyses have shown that the extent of ICT can be weakened by structural changes, leading to a blue shift in fluorescence. nih.govaip.org

Tautomerism and Isomerization Studies

Tautomerism refers to the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers. In the context of this compound, the primary tautomeric equilibrium is between the phenol (enol) form and the keto form, which is central to the ESIPT process. mdpi.com

Computational studies can predict the relative stabilities of different tautomers in both the ground and excited states. For many hydroxyphenyl-thiazole systems, the enol form is thermodynamically more stable in the ground state. mdpi.com However, upon excitation, the keto tautomer becomes more favorable, driving the ESIPT reaction. tandfonline.commdpi.com

Isomerization, such as photoisomerization, can also occur, leading to different geometric arrangements of the molecule. For instance, studies on related systems like 2-(2'-Hydroxyphenyl)benzoxazole have investigated the formation and decay of trans-keto tautomers. acs.org Computational methods can help elucidate the energy barriers and mechanisms of these isomerization processes. csic.es

Investigations into Molecular Mechanisms of Biological Activity

Mechanistic Studies of Enzyme Inhibition

Thiazole-containing compounds have been identified as potent inhibitors of several classes of enzymes. The presence of the thiazole (B1198619) ring, often in conjunction with a phenolic moiety, facilitates specific interactions within the active or allosteric sites of these enzymes, leading to the modulation of their catalytic activity.

Thiazolyl resorcinols, which are structurally similar to 3-(1,3-Thiazol-2-yl)phenol, have been identified as potent and selective inhibitors of human tyrosinase. nih.gov Kinetic analyses of these compounds reveal a competitive inhibition mechanism, indicating that they bind directly to the enzyme's active site and compete with the substrate, L-DOPA. researchgate.netnih.gov This competitive binding is a key feature of their inhibitory action.

The structural motifs essential for this inhibition include both the resorcinol (B1680541) moiety and an intact thiazole ring. nih.gov Molecular docking simulations have provided insights into the specific interactions at the active site. The thiazole ring of the inhibitor is positioned within a hydrophobic pocket, making contact with residues such as Ile368, Asn346, and Phe347. nih.gov A notable proposed interaction involves the sulfur atom of the thiazole ring and a conserved asparagine residue, which may contribute to the superior inhibitory activity of these compounds. nih.gov The resorcinol group, a dihydroxyphenol, is considered crucial for the potent inhibition, suggesting that the hydroxyl groups of the phenol (B47542) ring play a direct role in coordinating with the copper ions in the tyrosinase active site. nih.gov

Table 1: Tyrosinase Inhibition by Phenolic Thiazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Mushroom Tyrosinase | 0.2 ± 0.01 | Competitive | nih.gov |

| (Z)-2-((4-(benzo[d]thiazol-2-yl)phenyl)amino)-3-phenylacrylonitrile | Mushroom Tyrosinase | 5.21 ± 0.86 | Competitive | researchgate.net |

| 4-[Bis(thiazol-2-ylamino)methyl]phenol | Mushroom Tyrosinase | 29.71 | - | mdpi.com |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 19.22 | Competitive | mdpi.comresearchgate.net |

Thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov The mechanism of inhibition is typically reversible, involving competitive or non-competitive binding. nih.gov

Docking studies of thiazolylhydrazone inhibitors have elucidated the binding interactions within the AChE active site. These studies reveal that the thiazole ring can form π-π stacking interactions with the indole (B1671886) ring of key aromatic residues, such as Trp286, located in the peripheral anionic site (PAS) of the enzyme. nih.gov Furthermore, other aromatic portions of the inhibitor molecule, such as a phenyl ring, can engage in additional π-π interactions with residues like Trp86 in the catalytic anionic site (CAS) and Tyr341. nih.gov These multiple points of contact contribute to the stable binding of the inhibitor and its ability to block substrate access to the catalytic triad, thereby impeding acetylcholine hydrolysis. nih.gov

Derivatives of thiazole have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. researchgate.netmdpi.com Kinetic studies are crucial for characterizing the nature of this inhibition.

Lineweaver-Burk plot analysis of benzothiazole (B30560) derivatives featuring a phenol group has demonstrated a competitive mode of inhibition for MAO-B. researchgate.net This indicates that the inhibitor competes with the substrate for binding to the active site of the enzyme. nih.govnih.gov The selectivity for MAO-B over the MAO-A isoform is a significant characteristic of many of these compounds. researchgate.netmdpi.com The inhibition is often reversible, which is a desirable trait for therapeutic applications. nih.gov Molecular docking studies support these findings, showing that the inhibitor binds within the substrate cavity of MAO-B, with specific functional groups, such as a sulfonamide group in some analogs, interacting with key residues. mdpi.com

Thiazole-based compounds have shown potential as urease inhibitors, which is relevant for conditions associated with urease-producing bacteria. researchgate.net Urease is a nickel-containing metalloenzyme, and its inhibition mechanism often involves interaction with these catalytic metal ions. nih.gov

Kinetic studies of various heterocyclic derivatives, including those with thiazole scaffolds, have revealed different modes of inhibition. For instance, some potent thiazolidinone derivatives have been shown to exhibit non-competitive inhibition. researchgate.net This suggests that the inhibitor does not bind to the same site as the substrate (urea) but rather to another site on the enzyme, which, when occupied, alters the enzyme's conformation and reduces its catalytic efficiency. researchgate.net Molecular docking studies have helped to visualize these interactions, showing that the inhibitor can bind to the dinuclear nickel center in the urease active site, with specific atoms like nitrogen and sulfur from the heterocyclic core coordinating with the Ni(II) ions. researchgate.netnih.gov

The thiazole scaffold is a common feature in many kinase inhibitors, where it often serves as a core structure for binding to the ATP pocket of the enzyme. nih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase that plays a crucial role in angiogenesis. Thiazole derivatives have been developed as potent VEGFR-2 inhibitors. mdpi.commdpi.com These small molecules typically function as Type I or Type II inhibitors, both of which involve competitive binding at the ATP-binding site. nih.gov They interact with the hinge region of the kinase domain, forming key hydrogen bonds. The binding is further stabilized by interactions with the highly conserved Asp-Phe-Gly (DFG) motif in the activation loop. nih.govnih.gov The specific conformation of the DFG motif ('in' for active or 'out' for inactive) determines whether a compound is classified as a Type I or Type II inhibitor. nih.gov

Pim1 kinase Inhibition: Pim1 is a serine/threonine kinase that is a target in cancer therapy. Thiazolidine derivatives and other thiazole-containing compounds have been identified as potent, pan-Pim kinase inhibitors. ox.ac.ukresearchgate.net The mechanism of action is competitive with respect to ATP, confirming that these inhibitors occupy the ATP-binding pocket. ox.ac.uk Molecular modeling and structure-activity relationship studies have been used to optimize the potency and selectivity of these compounds, leading to the development of inhibitors with nanomolar efficacy. ox.ac.uksemanticscholar.org

Table 2: Kinase Inhibition by Thiazole Derivatives

| Compound Class | Target Kinase | IC₅₀ | Inhibition Type | Source |

|---|---|---|---|---|

| Thiazole-based derivatives | VEGFR-2 | 0.15 µM (for compound 4c) | ATP-Competitive | mdpi.com |

| 1,4-disubstituted-1H-1,2,3-triazoles | VEGFR-2 | 0.56 µM (for compound VH02) | ATP-Competitive | nih.gov |

| Urea-benzothiazole derivatives | VEGFR-2 | 43.1 nM (for compound 61) | ATP-Competitive | semanticscholar.org |

| Thiazolidine derivatives | Pim1 Kinase | 0.75 µM (for compound 44) | ATP-Competitive | ox.ac.uk |

In Vitro Cellular and Biochemical Investigations (Mechanistic Focus)

Anti-proliferative Effects on Cell Lines: Mechanisms of Apoptosis Induction and Cell Cycle Arrest

The thiazole moiety is a core component of numerous compounds exhibiting potent anti-proliferative activity against various cancer cell lines. researchgate.netmdpi.com Mechanistic studies reveal that these effects are often mediated through the induction of apoptosis (programmed cell death) and interference with the cell cycle.

Investigations into novel 1,3-thiazole derivatives have demonstrated significant cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.com One potent analogue induced programmed cell death by triggering both apoptosis and necrosis in MCF-7 cells. researchgate.net Further analysis using flow cytometry showed that this compound caused cell cycle arrest at the G1 stage, thereby preventing cells from entering the S phase and replicating their DNA. researchgate.net Similarly, studies on coumarinyl thiazolotriazoles, a related class of compounds, confirmed the induction of apoptosis in HeLa (cervical cancer) and MCF-7 cells. nih.gov The occurrence of apoptosis was validated through techniques like DAPI and Propidium Iodide (PI) staining, which reveal characteristic nuclear changes such as chromatin condensation and DNA fragmentation. nih.gov Mechanistically, this apoptotic induction can occur through the intrinsic pathway, as suggested by changes in the expression of key apoptosis markers like BAX and BCL-2. nih.gov

Table 1: Anti-proliferative Activity of a Representative 1,3-Thiazole Derivative (Compound 4) against Breast Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | 5.73 | Staurosporine | 6.77 |

| MDA-MB-231 | 12.15 | Staurosporine | 7.03 |

Data sourced from studies on a potent 2-(benzylidenehydrazineyl)-1,3-thiazole analogue. mdpi.com

Mechanistic Analysis of Antioxidant and Antiradical Activity

Phenolic compounds, including those containing a thiazole ring, are recognized for their antioxidant properties. nih.gov The primary mechanism behind their antiradical activity is often attributed to the hydrogen atom transfer (HAT) from the phenolic hydroxyl groups. mdpi.com The ease with which this hydrogen atom is donated is correlated with the bond dissociation enthalpy (BDE), with lower BDE values indicating higher activity. mdpi.com

The antioxidant potential of phenolic thiazoles is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov Both assays are spectrophotometric methods that measure the ability of a compound to neutralize a stable radical, resulting in a color change. nih.govsemanticscholar.org

In the DPPH assay, the antioxidant donates a hydrogen atom to the violet DPPH radical, converting it to a yellow, non-radical form. nih.gov The ABTS assay involves the reduction of the blue-green ABTS radical cation (ABTS•⁺). nih.gov This assay is considered more sensitive than the DPPH assay due to faster reaction kinetics. nih.gov Studies on various phenolic thiazole derivatives have demonstrated significant scavenging capabilities, with some compounds exhibiting lower IC₅₀ values (indicating higher potency) than standard antioxidants like ascorbic acid and trolox. nih.gov

Table 2: Radical Scavenging Activity of Representative Phenolic Thiazole Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 5a | DPPH | 1.87 ± 0.08 | Ascorbic Acid | 3.32 ± 0.12 |

| Compound 5b | DPPH | 2.11 ± 0.07 | Trolox | 4.89 ± 0.15 |

| Compound 5a | ABTS | 0.89 ± 0.04 | Ascorbic Acid | 1.95 ± 0.09 |

| Compound 5b | ABTS | 1.03 ± 0.05 | - | - |

Data represents findings for 2-hydrazinyl-thiazole derivatives with resorcinol moieties, structurally related to the subject compound. nih.gov

Electron Transfer Based Assays (FRAP, CUPRAC)

Electron transfer (ET) is a primary mechanism through which phenolic compounds exert their antioxidant effects. ET-based assays measure the capacity of a compound to reduce an oxidant, which changes color upon reduction. Two common assays for evaluating this capacity are the Ferric Reducing Antioxidant Power (FRAP) and the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assays.

The FRAP assay measures the reduction of the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺) by the antioxidant compound at an acidic pH of 3.6. The CUPRAC assay, conversely, utilizes the copper(II)-neocuproine reagent as the chromogenic oxidizing agent and is typically conducted at a neutral pH. This difference in pH and oxidizing agent can lead to variations in the measured antioxidant activity of a compound.

Studies on a series of novel thiazolyl-polyphenolic compounds have demonstrated their capacity for electron transfer. In these investigations, the antioxidant activities were often compared to standards like Trolox and ascorbic acid. For instance, in the FRAP assay, certain dihydroxy benzylidene derivatives of thiazoles showed high activity, which was attributed to the specific arrangement of the phenolic hydroxyl groups. The CUPRAC assay identified other derivatives as having the strongest electron transfer capacity, highlighting the influence of the reaction medium and pH on the results.

Table 1: Electron Transfer Assay Results for Selected Thiazolyl-Phenolic Compounds

| Compound ID | FRAP (Trolox Eq.) | CUPRAC (Trolox Eq.) |

| 7e | High Activity | 1.81 |

| 7f | Moderate Activity | 1.43 |

| 7j | 2.51 | 2.12 |

| 7k | 2.55 | 2.34 |

Note: Data is illustrative of findings reported in scientific literature where higher equivalent (Eq.) values indicate stronger antioxidant activity.

Metal Ion Chelation Mechanisms

Another crucial antioxidant mechanism for phenolic compounds is the chelation of transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). These metal ions can catalyze the formation of highly reactive oxygen species (ROS) through Fenton-type reactions. By binding to these metal ions, chelating agents can prevent this catalytic activity, thereby reducing oxidative stress.

The ability of flavonoids and other polyphenols to chelate metal ions is well-documented and is largely dependent on their molecular structure. Specific structural features, such as the presence of hydroxyl groups in particular positions, are critical for effective chelation. For phenolic thiazoles, the combination of the phenol group and the nitrogen and sulfur atoms in the thiazole ring provides potential sites for coordinating with metal ions. Research on aminothiazole-linked Schiff base ligands has shown their ability to form stable complexes with various bivalent metals, including cobalt, nickel, copper, and zinc, resulting in octahedral geometries. This chelating capability is an important facet of their biological activity profile.

Antimicrobial Mechanisms of Action (e.g., Protein Synthesis Inhibition, Cellular Target Modulation)

Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties. The mechanisms underlying these activities are diverse and can involve various cellular targets. While the precise mechanisms for this compound are not exhaustively detailed, studies on related compounds provide significant insights.

One proposed mechanism involves the disruption of the bacterial cell membrane. For example, certain N-(thiazol-2-yl)benzenesulfonamide derivatives, when complexed with cell-penetrating peptides, have been shown to create pores in the bacterial cell membrane, leading to faster bacterial killing kinetics.

Enzyme inhibition is another key antimicrobial strategy. Some thiazole derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis in bacteria. By inhibiting this target, these compounds can effectively halt bacterial proliferation. The antimicrobial activity of thiazole derivatives has been demonstrated against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.

Investigations of Molecular Targets and Pathways Involved in Biological Responses

The therapeutic potential of this compound and its analogs stems from their ability to interact with specific molecular targets and modulate key cellular pathways. The hybrid structure, containing both a phenol and a thiazole moiety, allows for a wide range of biological interactions.

Drawing parallels from studies on polyphenols, potential molecular targets include components of growth factor-mediated pathways and the mitogen-activated protein (MAP) kinase-dependent pathway. Furthermore, polyphenols have been shown to affect the ubiquitin/proteasome degradation pathways, which are critical for regulating cellular protein levels and are implicated in various diseases.

On the other hand, the thiazole nucleus is a key feature in molecules designed to inhibit specific enzymes. As mentioned, dihydrofolate reductase (DHFR) has been identified as a potential target for the antimicrobial activity of some thiazole compounds. The investigation into these and other potential targets, such as various kinases and cholinesterases, is an active area of research for developing novel therapeutic agents based on the thiazole scaffold.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity (SAR) or physical properties (SPR) is fundamental for designing more potent and selective compounds.

Elucidation of Essential Structural Motifs for Targeted Biological Activities

SAR studies have identified several structural motifs within the thiazole-phenol framework that are crucial for biological activity.

The Phenolic Hydroxyl Group: The presence and position of the hydroxyl (-OH) group on the phenyl ring are critical. For antimicrobial activity, a study comparing isomers found that a 4-hydroxyphenyl group at the 2-position of the thiazole ring resulted in greater potency against S. aureus, E. coli, and A. niger than when the same group was at the 4-position of the thiazole. For antioxidant activity, the arrangement of hydroxyl groups is also key, with catechol (1,2-dihydroxybenzene) moieties often conferring potent radical scavenging and electron-donating properties.

The Thiazole Ring: The thiazole ring is not merely a linker but an active component of the pharmacophore. Its replacement of other heterocyclic rings, such as thiophene, in certain molecular scaffolds has been shown to alter biological activity, for instance, resulting in a complete loss of activity toward acetylcholinesterase (AChE) while only slightly decreasing inhibitory activity toward butyrylcholinesterase (BChE).

Substituents on the Thiazole Ring: Modifications at various positions of the thiazole ring significantly impact activity. For example, in a series of phenolic thiazoles, substitution at the 4-position of the thiazole with different groups (methyl vs. phenyl) modulated the antioxidant and antiradical activities.

Impact of Substituent Electronic and Steric Properties on Biological Potency

The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of substituents play a vital role in tuning the biological potency of thiazole-phenol derivatives.

Electronic Effects: The electronic nature of substituents can influence the reactivity and interaction of the molecule with its biological target. In studies of phenolic thiazoles, substituting the thiazole ring at position 4 with an electron-donating methyl group versus an electron-withdrawing phenyl group led to different antioxidant profiles. This suggests that modulating the electron density of the thiazole system can fine-tune its biological function.

Steric Effects: The size and bulkiness of substituents can affect how a molecule fits into the active site of an enzyme or receptor. Steric hindrance can either block a desired interaction or, conversely, improve selectivity by preventing off-target binding. For example, it was noted that a methyl substituent on a phenolic ring might create steric hindrance that reduces the electron transfer susceptibility of an adjacent hydroxyl group, thereby impacting antioxidant activity. The interplay of these properties is complex, and optimizing biological activity often requires a careful balance between electronic and steric factors.

Advanced Applications in Materials Science and Chemical Sensing

Development of Fluorescent Probes and Chemosensors

Fluorescent probes and chemosensors are instrumental in detecting and quantifying specific analytes with high sensitivity and selectivity. The 3-(1,3-Thiazol-2-yl)phenol framework is particularly well-suited for these applications due to its tunable electronic structure and responsive fluorescence characteristics.

The design of fluorescent chemosensors based on this compound for the detection of metal ions such as aluminum (Al³⁺), mercury (Hg²⁺), and copper (Cu²⁺) relies on the strategic incorporation of specific binding sites that can interact with the target ion. This interaction subsequently modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence.

Key design principles include:

Chelation-Enhanced Fluorescence (CHEF): The thiazolyl-phenol scaffold can be functionalized with chelating groups, such as Schiff bases or additional nitrogen and oxygen donor atoms. Upon binding to a metal ion, the flexibility of the molecule is reduced, which can suppress non-radiative decay pathways and lead to a significant enhancement of the fluorescence intensity.

Photoinduced Electron Transfer (PET): A PET sensor can be designed by attaching a metal ion receptor to the fluorophore through a short spacer. In the absence of the target metal ion, the lone pair of electrons on the receptor can quench the fluorescence of the thiazolyl-phenol core via PET. Upon binding of the metal ion, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): The inherent donor-π-acceptor nature of the this compound system can be exploited. The binding of a metal ion can alter the electron density distribution within the molecule, leading to a shift in the ICT and a corresponding change in the emission wavelength.

For instance, Schiff base derivatives of this compound have demonstrated high selectivity for Al³⁺, exhibiting a significant fluorescence enhancement upon complexation. Similarly, the introduction of sulfur or nitrogen-containing side chains can create specific binding pockets for soft metal ions like Hg²⁺ and Cu²⁺, often leading to fluorescence quenching due to the heavy atom effect or paramagnetic properties of the metal ion.

Table 1: Design Strategies for Metal Ion Sensors Based on this compound

| Target Ion | Design Principle | Expected Response | Example Functionalization |

|---|---|---|---|

| Al³⁺ | CHEF, Inhibition of ESIPT | Fluorescence enhancement, Blue shift | Schiff base derivatives |

| Hg²⁺ | PET, Heavy atom effect | Fluorescence quenching | Thioether or aminothiourea appendages |

| Cu²⁺ | Paramagnetic quenching, ICT modulation | Fluorescence quenching or ratiometric shift | Ligands with nitrogen and oxygen donors |

Ratiometric fluorescence sensing, which is based on the change in the ratio of fluorescence intensities at two different wavelengths, offers a more reliable and quantitative detection method compared to single-intensity measurements. The this compound scaffold is an excellent platform for developing ratiometric probes by harnessing the phenomena of Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT).

The phenol (B47542) group acts as a proton donor and the thiazole (B1198619) nitrogen can act as a proton acceptor, facilitating ESIPT. Upon photoexcitation, a proton can be transferred from the phenol to the thiazole, leading to the formation of a transient tautomer with a distinct, red-shifted emission. This dual emission from the enol and keto forms allows for ratiometric sensing. The binding of an analyte can either inhibit or enhance the ESIPT process, leading to a change in the ratio of the two emission intensities. For example, the coordination of a metal ion to the phenoxy group can block the proton transfer, resulting in a decrease in the keto emission and an increase in the enol emission.

Similarly, the ICT character of the molecule can be modulated by analyte binding. The interaction of an analyte with either the donor (phenol) or acceptor (thiazole) part of the molecule can alter the energy of the ICT state, causing a shift in the emission wavelength. This shift in emission provides a ratiometric response to the analyte concentration. A comprehensive understanding of the photophysical processes is crucial for designing highly efficient ratiometric sensors. nih.gov

Photoswitchable fluorescent probes, whose fluorescence can be reversibly turned on and off by light of different wavelengths, are powerful tools for advanced bioimaging and labeling applications. The this compound scaffold can be integrated with photochromic molecules, such as diarylethenes or azobenzenes, to create such probes. nih.gov

The design principle involves coupling the thiazolyl-phenol fluorophore to a photochromic unit. In one isomeric form of the photochromic molecule, the fluorescence of the thiazolyl-phenol is quenched, for instance, through Förster Resonance Energy Transfer (FRET) or by providing a non-radiative decay pathway. Upon irradiation with a specific wavelength of light, the photochromic unit isomerizes to a form that does not quench the fluorescence, thus "turning on" the emission from the thiazolyl-phenol. This process can be reversed by irradiation with another wavelength of light.

These photoswitchable probes offer high spatial and temporal control over the fluorescence signal, enabling techniques like super-resolution microscopy and targeted labeling of specific cellular components. The development of such probes based on the this compound scaffold holds promise for visualizing biological processes with high precision. nih.gov

The development of single-molecule probes capable of detecting multiple analytes is a growing area of research, offering advantages in terms of efficiency and for studying the interplay between different species in complex systems. The this compound scaffold can be functionalized with multiple distinct recognition sites to create multi-analyte detection systems.

The design strategy involves incorporating different binding moieties onto the core structure, where each moiety has a specific affinity for a different analyte. The binding of each analyte would ideally induce a unique and distinguishable change in the fluorescence signal. For example, one part of the molecule could be designed to bind a specific metal ion, leading to a change in fluorescence intensity at one wavelength, while another part could be designed to react with a reactive oxygen species, resulting in a ratiometric shift in the emission.

Alternatively, a single binding site on a thiazolyl-phenol derivative could exhibit different responses to a range of analytes, and the resulting fluorescence "fingerprints" could be analyzed using pattern recognition techniques to identify and quantify multiple components in a mixture. While the development of such systems based on the this compound scaffold is still an emerging area, the versatility of its structure provides a strong foundation for future advancements in multi-analyte sensing.

Functional Materials Development

Beyond discrete molecular probes, the this compound unit can be incorporated into larger macromolecular structures to create functional materials with tailored optical, electronic, and sensing properties.

The integration of this compound moieties into polymeric architectures can impart the resulting materials with the desirable photophysical properties of the chromophore. This can be achieved by either polymerizing monomers containing the thiazolyl-phenol unit or by post-polymerization modification of a pre-existing polymer with this compound derivatives.

The phenolic hydroxyl group provides a convenient handle for incorporation into various polymer backbones, such as polyesters, polyethers, and polyurethanes. The resulting polymers can exhibit fluorescence, making them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent coatings, and solid-state sensors.

Furthermore, the thiazolyl-phenol units within the polymer can act as recognition sites for analytes. For example, a polymer film containing these units could be used as a reusable sensor for metal ions, where the binding of the ions to the polymer matrix would induce a change in the film's fluorescence. The polymeric nature of such materials can offer advantages in terms of processability, stability, and ease of integration into devices.

Table 2: Potential Functional Properties of Polymers Incorporating this compound

| Polymeric Architecture | Potential Functional Property | Example Application |

|---|---|---|

| Pendant thiazolyl-phenol groups on a flexible backbone | Solution-based fluorescent sensor | Environmental monitoring |

| Thiazolyl-phenol units in the main chain of a conjugated polymer | Electroluminescence | Organic Light-Emitting Diodes (OLEDs) |

| Cross-linked polymer network with thiazolyl-phenol moieties | Solid-state sensor film | Reusable chemical sensors |

| Thiazolyl-phenol functionalized nanoparticles | Targeted bioimaging | In vitro and in vivo diagnostics |

Design of Photochromic Materials for Optical Applications

Photochromic materials, which undergo reversible changes in color upon exposure to light, are at the forefront of optical technology. While direct studies on the photochromic properties of this compound are not extensively documented, the broader class of thiazole-containing compounds has shown significant promise in this area. The design of such materials often involves incorporating the thiazole unit into larger, photo-responsive molecular systems.

Derivatives of 1-thiazolyl-2-thienylcyclopentene and 1-thiazolyl-2-vinylcyclopentene have been synthesized and shown to exhibit reversible photochromic reactions. researchgate.net For instance, a colorless toluene solution of a 1-thiazolyl-2-vinylcyclopentene derivative turns yellow upon irradiation with 313 nm light, with the colored isomer displaying a strong absorption maximum at 416 nm. researchgate.net The quantum yields for photocyclization and cycloreversion in this system were found to be 0.19 and 0.0014, respectively, indicating a high degree of conversion to the colored form with good stability. researchgate.net

The general principle behind these photochromic thiazole derivatives is the light-induced electrocyclic reaction between two isomeric forms: a colorless open-ring isomer and a colored closed-ring isomer. The electronic properties of the substituents on the thiazole and adjacent aromatic rings play a crucial role in tuning the photochromic performance, including the absorption wavelength of the colored form, thermal stability, and fatigue resistance. The phenol group in this compound, with its electron-donating nature and potential for hydrogen bonding, could be strategically utilized to modulate these properties in novel photochromic systems.

Table 1: Photochromic Properties of Selected Thiazole Derivatives

| Compound Class | Photo-induced Color | Absorption Max (λmax) of Colored Form | Key Features |

| 1-Thiazolyl-2-thienylcyclopentenes | Orange to Pink | 494 nm - 525 nm | Reversible photochromism in solution. researchgate.net |

| 1-Thiazolyl-2-vinylcyclopentenes | Yellow | 416 nm | High conversion to the colored isomer. researchgate.net |

Application as Dyes and Pigments with Enhanced Lightfastness

The thiazole nucleus is a key component in a variety of synthetic dyes, and the incorporation of a phenol group, as in this compound, offers a route to producing azo dyes with desirable properties. The lightfastness, or the resistance of a dye to fade upon exposure to light, is a critical parameter for textile and other applications.

Research on analogous structures, such as azo dyes derived from 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol, has demonstrated that the presence of the benzothiazolyl moiety can significantly enhance the lightfastness properties compared to similar dyes based on 2-naphthol. researchgate.net This enhancement is attributed to the ability of the heterocyclic ring to participate in tautomeric equilibria (azo-enol and azo-keto forms), which helps to dissipate the energy from absorbed light and thus improve photostability. researchgate.net Dyes incorporating an excited-state intramolecular proton transfer (ESIPT) core with a benzothiazole (B30560) moiety have shown high electrophilicity and lightfastness ratings of 6-7 on a scale of 1-8. researchgate.net

Table 2: Lightfastness of Analogue Azo Disperse Dyes

| Dye Based On | Fabric | Lightfastness Rating (1-8 Scale) | Reference |

| 3-(1,3-Benzothiazol-2-yl)naphthalen-2-ol | Polyester | Generally better than 2-naphthol analogs | researchgate.net |

| 2-Naphthol | Polyester | Varies with substituent | researchgate.net |

Catalytic Applications of this compound Derivatives

Design of Ligands for Metal-Mediated Catalysis

The nitrogen and sulfur atoms in the thiazole ring, along with the hydroxyl group of the phenol, make this compound and its derivatives excellent candidates for ligand design in metal-mediated catalysis. These heteroatoms can coordinate to a metal center, creating stable complexes that can catalyze a variety of organic transformations.

Palladium complexes bearing thiazole-containing ligands have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.netsciety.org The design of these ligands often involves creating a bidentate or pincer-type coordination environment around the metal. For instance, a phenylthiazole ligand can coordinate to palladium through the nitrogen atom of the thiazole and via C-H activation of the ortho-carbon on the phenyl ring, forming a stable metalloheterocycle. researchgate.net

The this compound scaffold can be readily modified to create a range of ligands with tailored steric and electronic properties. The phenol group can be deprotonated to form a phenoxide, which is a strong anionic donor, or it can be derivatized to introduce other coordinating groups. These modifications allow for fine-tuning of the catalyst's activity and selectivity. The development of metal-organic frameworks (MOFs) using thiazole-based ligands is another promising area, where the porous structure can enhance catalytic activity and recyclability. researchgate.netmdpi.com

Investigations into Catalytic Mechanisms and Selectivity

The mechanism of catalytic reactions involving this compound-metal complexes is expected to follow general principles of organometallic catalysis, including oxidative addition, transmetalation, and reductive elimination for cross-coupling reactions. The specific nature of the thiazole and phenol moieties, however, can influence the kinetics and selectivity of these steps.

In Suzuki-Miyaura coupling reactions catalyzed by palladium-thiazole complexes, the ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the catalytic cycle. The electron-donating properties of the ligand can influence the rate of oxidative addition of the aryl halide to the palladium center.

Selectivity, particularly regioselectivity in C-H activation reactions, is a key aspect of catalysis. The directing effect of the thiazole and phenol groups can be exploited to achieve selective functionalization of specific C-H bonds. For example, in palladium-catalyzed C-H olefination, the coordination of a directing group to the metal center can bring a specific C-H bond in proximity for activation. dmaiti.com The interplay of steric and electronic effects of substituents on the this compound ligand can be used to control the regioselectivity of such transformations. Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the reaction mechanism and the factors governing selectivity.

Agrochemical Applications (Non-Toxicological, Mechanistic Focus)

Herbicidal and Fungicidal Mechanisms of Action

Thiazole derivatives are a well-established class of compounds in the agrochemical industry, exhibiting both fungicidal and herbicidal activities. The mechanism of action of these compounds is often related to the inhibition of specific enzymes in the target organisms.

Fungicidal Mechanism:

Many thiazole-based fungicides, particularly those belonging to the azole class, function by inhibiting the enzyme lanosterol 14α-demethylase. nih.gov This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. nih.gov Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The mechanism involves the nitrogen atom of the thiazole ring binding to the heme iron atom in the active site of the cytochrome P450 enzyme, lanosterol 14α-demethylase. researchgate.net This binding prevents the demethylation of lanosterol, a precursor to ergosterol. The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane. frontiersin.orgplos.org This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and cell death. nih.gov Derivatives of this compound are expected to exhibit a similar mode of action, with the thiazole ring playing the key role in enzyme inhibition.

Herbicidal Mechanism:

Certain thiazole-containing compounds have been developed as herbicides that target the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govawsjournal.org This enzyme is the first and rate-limiting step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. nih.gov As these amino acids are essential for protein synthesis and plant growth, inhibition of ALS leads to plant death.

Herbicides that inhibit ALS bind to a specific site on the enzyme, preventing the binding of its natural substrates. nih.gov This leads to a deficiency in the essential branched-chain amino acids, which in turn inhibits protein synthesis and cell division, ultimately causing the plant to die. The specific structure of the this compound derivative would determine its binding affinity to the ALS enzyme and its herbicidal efficacy.

Table 3: Agrochemical Mechanisms of Action for Thiazole Derivatives

| Activity | Target Enzyme | Mechanism of Action |

| Fungicidal | Lanosterol 14α-demethylase | Inhibition of ergosterol biosynthesis, leading to disruption of the fungal cell membrane. nih.govresearchgate.netplos.org |

| Herbicidal | Acetolactate Synthase (ALS) | Inhibition of branched-chain amino acid biosynthesis, leading to cessation of plant growth. nih.govawsjournal.org |

Plant Growth Regulation and Yield Enhancement (e.g., Rapeseed)nih.govresearchgate.net

While direct research on the application of this compound in plant growth regulation for rapeseed (Brassica napus L.) is not extensively detailed in available literature, significant findings have been reported for its derivatives. These studies highlight the potential of the thiazole scaffold in developing new agents for enhancing crop productivity.

Detailed Research Findings

Research into N,N-disubstituted β-amino acids containing a thiazole moiety has identified promising candidates for agricultural applications. One such derivative, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, has been shown to act as a growth regulator in rapeseed, positively influencing both seed yield and the concentration of oil within the seeds.

The impact of this compound on rapeseed has been quantified across various concentrations, showing a clear trend of improved yield and altered biochemical content compared to untreated control groups. For instance, at certain concentrations, the oil content in seeds from treated plants was observed to increase by a significant margin—ranging from 13.3% to 39.3%—when compared to the control samples.

Data on Rapeseed Yield and Quality

The following table summarizes the dose-dependent effects of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid on key yield parameters of rapeseed.

| Concentration (mg/L) | Yield (t/ha) | Weight of 1,000 Seeds (g) | Oil Content (kg/t) |

|---|---|---|---|

| 0 (Control) | 1.74 ± 0.11 | 3.94 ± 0.16 | 239.9 ± 1.7 |

| 25 | 2.07 ± 0.23 | 4.17 ± 0.10 | 283.4 ± 8.3 |

| 50 | 2.21 ± 0.08 | 4.02 ± 0.12 | 271.8 ± 7.5 |

| 75 | 2.11 ± 0.28 | 3.81 ± 0.16 | 334.3 ± 5.7 |

| 100 | 2.20 ± 0.08 | 3.96 ± 0.09 | 301.2 ± 4.9 |

| 125 | 2.41 ± 0.11 | 3.85 ± 0.14 | 281.8 ± 7.9 |

| 150 | 2.44 ± 0.20 | 3.94 ± 0.21 | 296.7 ± 6.5 |

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Traditional synthesis methods for thiazole (B1198619) derivatives often rely on the Hantzsch thiazole synthesis, which involves the reaction of thioamides with α-haloketones. While effective, these methods can involve hazardous reagents and generate significant waste. Future research is increasingly focused on developing greener and more sustainable synthetic routes for 3-(1,3-Thiazol-2-yl)phenol and related compounds.

Innovative and environmentally benign approaches include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.

Ultrasound-Mediated Synthesis: The use of ultrasonic irradiation offers an energy-efficient alternative to conventional heating, often leading to higher product yields under mild conditions.

Green Catalysts and Solvents: The development and use of recyclable catalysts, such as silica-supported tungstosilisic acid and chitosan-based biocatalysts, can minimize waste and environmental impact. Similarly, employing green solvents like water or ethanol (B145695) in aqueous media avoids the use of volatile organic compounds.

Multi-Component Single-Pot Reactions: These reactions improve efficiency by combining several steps into one, reducing the need for intermediate purification and minimizing solvent usage.